3-De(hydroxymethyl)-3-methyl Salmeterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “3-De(hydroxymethyl)-3-methyl Salmeterol” is C25H37NO3 . The average mass is 399.566 Da and the monoisotopic mass is 399.277344 Da .Physical And Chemical Properties Analysis

The predicted physical and chemical properties of “3-De(hydroxymethyl)-3-methyl Salmeterol” are as follows :Scientific Research Applications

Asthma Management

3-De(hydroxymethyl)-3-methyl Salmeterol: is primarily used in the treatment of asthma. It functions as a long-acting beta-agonist (LABA), which helps in relaxing the muscles in the airways, leading to improved airflow and reduced symptoms. This compound is often combined with inhaled corticosteroids to enhance its efficacy in preventing asthma attacks .

Chronic Obstructive Pulmonary Disease (COPD)

In the field of COPD treatment, this compound is utilized for its bronchodilatory effects. It aids in alleviating symptoms such as chronic cough, shortness of breath, and sputum production. The extended action of the compound provides sustained relief, making it a valuable component in COPD management strategies .

Nano-Encapsulated Drug Delivery Systems

Recent advancements have seen 3-De(hydroxymethyl)-3-methyl Salmeterol incorporated into nano-encapsulated drug delivery systems. These systems aim to improve the delivery of the drug to the lower parts of the lungs, enhancing its therapeutic effects and reducing systemic side effects. The use of polyamide based on L-lysine amino acid for encapsulation has shown promising results in creating effective and reproducible aerosols .

Respiratory Drug Delivery Research

The compound’s role in respiratory drug delivery research is significant. It is being studied for its potential to be included in dry powder inhalers (DPIs) as part of a fixed-dose combination with other drugs. The goal is to optimize the delivery of medication directly to the lungs, thereby maximizing the drug’s efficacy and patient compliance .

Pharmaceutical Formulation Enhancement

In pharmaceutical formulation, 3-De(hydroxymethyl)-3-methyl Salmeterol is being explored for its ability to enhance the performance of inhalable medications. Its stability and solubility characteristics are beneficial in creating formulations that are more effective in treating respiratory conditions .

Biocompatible Material Research

The compound is also being investigated for its compatibility with biodegradable materials. This research is crucial for developing sustainable drug delivery systems that are safe for human use and the environment. The interaction of the compound with various polyamides is of particular interest .

Aerodynamic Performance Studies

Aerodynamic performance studies involving 3-De(hydroxymethyl)-3-methyl Salmeterol focus on understanding how the drug behaves when aerosolized. This includes examining particle size distribution, zeta potential, and the overall emitted dose. Such studies are essential for designing inhalers that provide optimal drug delivery to the patient .

Clinical Trial Design and Analysis

Finally, this compound plays a role in the design and analysis of clinical trials for respiratory drugs. Its properties are considered when determining the dosage, frequency, and delivery method in trials. The data gathered from these trials contribute to the evidence base for the compound’s efficacy and safety in treating respiratory conditions .

properties

IUPAC Name |

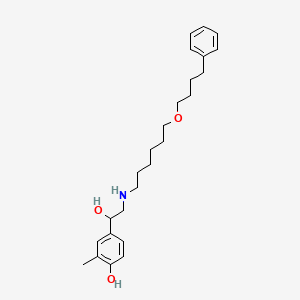

4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO3/c1-21-19-23(14-15-24(21)27)25(28)20-26-16-8-2-3-9-17-29-18-10-7-13-22-11-5-4-6-12-22/h4-6,11-12,14-15,19,25-28H,2-3,7-10,13,16-18,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLOZJFZHGTJNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CNCCCCCCOCCCCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-De(hydroxymethyl)-3-methyl Salmeterol | |

CAS RN |

1391054-40-2 |

Source

|

| Record name | 3-De(hydroxymethyl)-3-methyl salmeterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-DE(HYDROXYMETHYL)-3-METHYL SALMETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GXZ949COY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)